![molecular formula C15H22N2O4 B589683 4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde CAS No. 92700-82-8](/img/structure/B589683.png)

4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

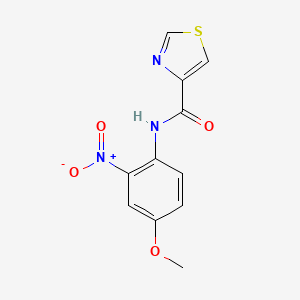

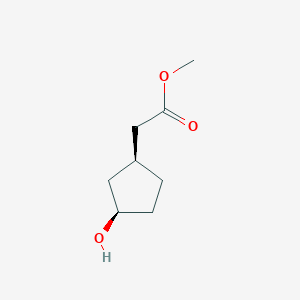

“4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde” is a chemical compound with the molecular formula C15H22N2O4 . It is also known by other names such as “1-Piperazinecarboxaldehyde, 4-[(2,3,4-trimethoxyphenyl)methyl]-, hydrochloride” and “Trimetazidine Impurity J” among others . This compound appears as a light yellow solid .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde”, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of “4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde” can be represented by the SMILES string COC1=CC=C(CN2CCN(C=O)CC2)C(OC)=C1OC . The molecular weight of this compound is 294.35 g/mol .

Physical And Chemical Properties Analysis

“4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde” is a light yellow solid . It should be stored at 0-8 °C .

Wissenschaftliche Forschungsanwendungen

Prevention of Contrast-Induced Nephropathy

Trimetazidine has been studied for its efficacy in preventing contrast-induced nephropathy (CIN) in patients undergoing coronary interventions with contrast agents . The compound was administered peri-procedurally and was found to significantly decrease the risk of CIN in patients .

Ameliorating Endothelial Dysfunction

Trimetazidine has been found to have diverse therapeutic effects on endothelial dysfunction . It enhances vasodilation and hemodynamic function by modulating endothelial nitric oxide synthase activity, nitric oxide production, and endothelin-1 .

Anti-Cancer Effects

Compounds containing the trimethoxyphenyl (TMP) group, which is present in Trimetazidine, have displayed notable anti-cancer effects . They effectively inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Anti-Bacterial and Anti-Fungal Properties

TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .

Anti-Viral Activity

TMP-based compounds hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .

Anti-Parasitic Agents

Compounds containing the TMP pharmacophore have demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .

7. Anti-Inflammatory, Anti-Alzheimer, Anti-Depressant, and Anti-Migraine Properties These compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .

Cerebral Vasodilating Activities

Analogs of Trimetazidine were prepared and tested for cerebral vasodilating activity . The potency depends positively on the number of methoxyl groups on the benzyl moiety .

Wirkmechanismus

Target of Action

N-Formyl Trimetazidine, also known as 4-(2,3,4-Trimethoxybenzyl)piperazine-1-carbaldehyde or 4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde, primarily targets the 3-ketoacyl coenzyme A thiolase . This enzyme plays a crucial role in the metabolic process of fatty acid oxidation .

Mode of Action

The compound interacts with its target by inhibiting the activity of 3-ketoacyl coenzyme A thiolase . As a result, it prevents the acidic conditions that exacerbate ischemic injury . The evidence for this mechanism is controversial .

Biochemical Pathways

By inhibiting fatty acid oxidation, N-Formyl Trimetazidine shifts the heart’s energy substrate preference from fatty acids to glucose . This shift enhances the efficiency of oxygen consumption and ATP production, thereby preserving the heart’s energy reserve . It also prevents the accumulation of toxic metabolites during ischemia .

Pharmacokinetics

The compound is well-absorbed with a bioavailability that is completely absorbed at around 5 hours, and steady state is reached by the 60th hour . It has low protein binding (16%) and minimal metabolism . The elimination half-life is between 7 to 12 hours, and it is mainly excreted renally (unchanged) . Exposure is increased in renal impairment – on average by four-fold in subjects with severe renal impairment (CrCl <30 ml/min) .

Result of Action

The action of N-Formyl Trimetazidine results in improved heart function and reduced symptoms of angina pectoris . It enhances vasodilation and hemodynamic function by modulating endothelial nitric oxide synthase activity, nitric oxide production, and endothelin-1 . It also ameliorates metabolic parameters, including reducing blood glucose, mitigating oxidative stress, and dampening inflammation .

Action Environment

Environmental factors such as the patient’s overall health, diet, and other medications can influence the compound’s action, efficacy, and stability. For instance, renal impairment can increase the exposure of the drug

Eigenschaften

IUPAC Name |

4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-19-13-5-4-12(14(20-2)15(13)21-3)10-16-6-8-17(11-18)9-7-16/h4-5,11H,6-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHURJNCDEVRNDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CN2CCN(CC2)C=O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40709909 |

Source

|

| Record name | 4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40709909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde | |

CAS RN |

92700-82-8 |

Source

|

| Record name | 4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40709909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does N-Formyl Trimetazidine form during the manufacturing of Trimetazidine Dihydrochloride tablets?

A: N-Formyl Trimetazidine, an impurity, can arise during the tablet formulation of Trimetazidine Dihydrochloride. This occurs via an amidation reaction between the piperazine moiety of Trimetazidine and formic acid. [] Formic acid may be present as a residual solvent in the tablet binder. [] The use of specific packaging can help minimize the formation of this impurity. []

Q2: What analytical techniques are used to identify and quantify N-Formyl Trimetazidine?

A: High-performance liquid chromatography coupled with mass spectrometry (LC-MS) has been used to identify N-Formyl Trimetazidine. [] This technique allows for the separation and detection of the impurity based on its retention time and mass-to-charge ratio (m/z). [] By comparing the results to a standard of N-Formyl Trimetazidine, researchers can confirm its presence and quantify its levels in Trimetazidine Dihydrochloride formulations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity](/img/structure/B589605.png)

![2-[4-(Methanesulfonyl)phenyl]-1H-benzimidazole](/img/structure/B589615.png)